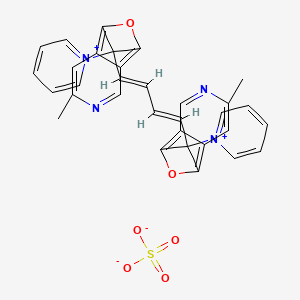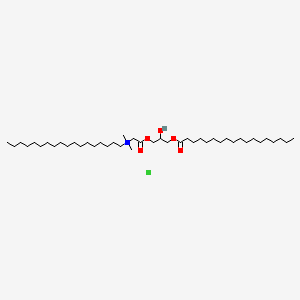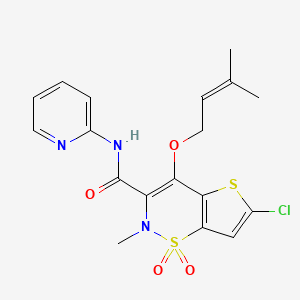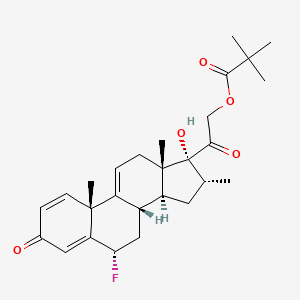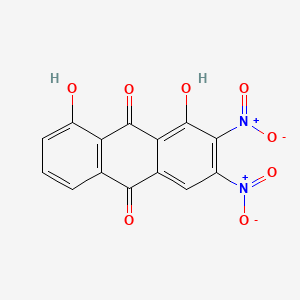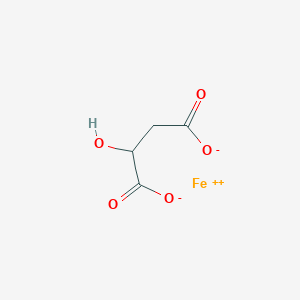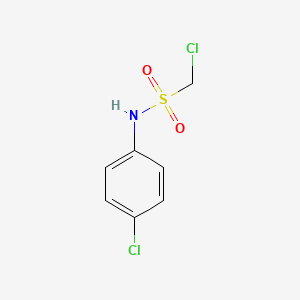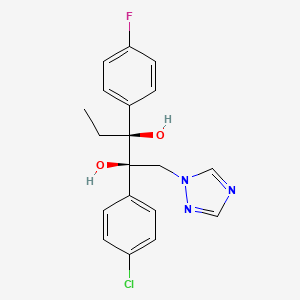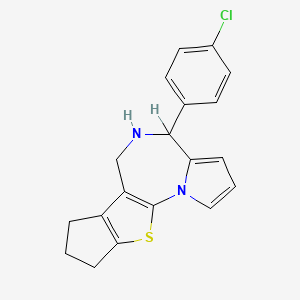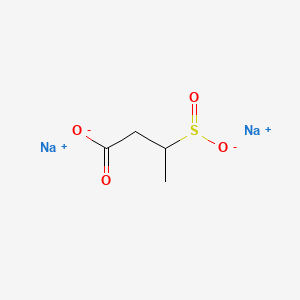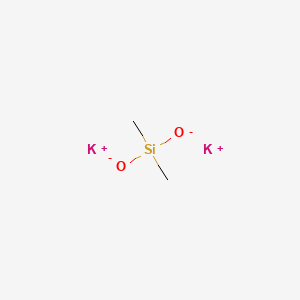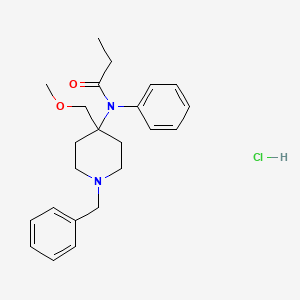
N-(1-Benzyl-4-(methoxymethyl)piperidin-4-yl)-N-phenylpropionamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Benzyl-4-(methoxymethyl)piperidin-4-yl)-N-phenylpropionamide hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzyl-4-(methoxymethyl)piperidin-4-yl)-N-phenylpropionamide hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors such as 1,2-diamines and sulfonium salts.
Introduction of Benzyl and Methoxymethyl Groups: The benzyl group is introduced via alkylation reactions, while the methoxymethyl group is added through etherification reactions.
Formation of the Amide Bond: The final step involves the formation of the amide bond between the piperidine derivative and phenylpropionamide using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-(1-Benzyl-4-(methoxymethyl)piperidin-4-yl)-N-phenylpropionamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxymethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-(1-Benzyl-4-(methoxymethyl)piperidin-4-yl)-N-phenylpropionamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer’s.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It serves as an intermediate in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of N-(1-Benzyl-4-(methoxymethyl)piperidin-4-yl)-N-phenylpropionamide hydrochloride involves binding to specific molecular targets such as acetylcholinesterase. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-4-(2-(N-benzoylamino)ethyl)piperidine hydrochloride
- 1-Benzyl-4-(2-isoindolin-2-ylethyl)piperidine
- 4-Hydroxypiperidine
Uniqueness
N-(1-Benzyl-4-(methoxymethyl)piperidin-4-yl)-N-phenylpropionamide hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct pharmacological properties. The presence of the methoxymethyl group enhances its lipophilicity and membrane permeability, making it a promising candidate for drug development .
Properties
CAS No. |
84255-05-0 |
|---|---|
Molecular Formula |
C23H31ClN2O2 |
Molecular Weight |
403.0 g/mol |
IUPAC Name |
N-[1-benzyl-4-(methoxymethyl)piperidin-4-yl]-N-phenylpropanamide;hydrochloride |
InChI |
InChI=1S/C23H30N2O2.ClH/c1-3-22(26)25(21-12-8-5-9-13-21)23(19-27-2)14-16-24(17-15-23)18-20-10-6-4-7-11-20;/h4-13H,3,14-19H2,1-2H3;1H |
InChI Key |
UBALQEDCSFDNTM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CC3=CC=CC=C3)COC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



